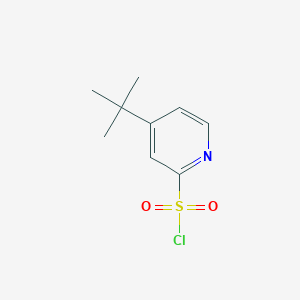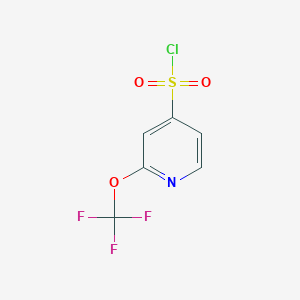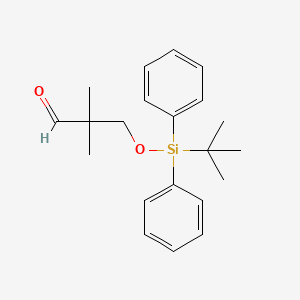
3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal
Descripción general
Descripción
3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal is a chemical compound with the molecular formula C11H24O2Si. It is known for its unique structure, which includes a tert-butyl group, diphenylsilyloxy group, and a dimethylpropanal moiety. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis and for the protection of hydroxyl groups.
Biology: In the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal involves multiple stepsThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal involves its reactivity due to the presence of the aldehyde group and the silyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the silyloxy group can be used for protection and subsequent deprotection in multi-step synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-tert-Butyldimethylsilyloxy-2,2-dimethylpropanal
- 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanol
- 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanoic acid
Uniqueness
3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the tert-butyldiphenylsilyloxy group offers stability and protection during synthetic processes, making it a valuable compound in organic synthesis.
Propiedades
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-16H,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTRUWIKJCDMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
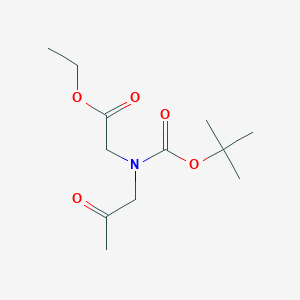
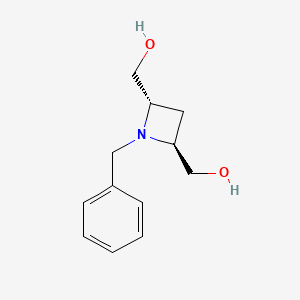
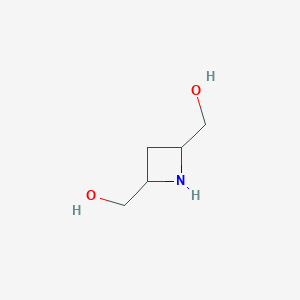
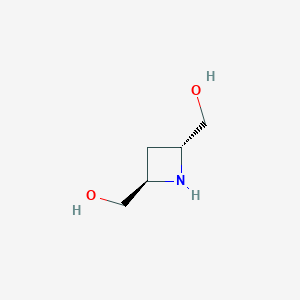
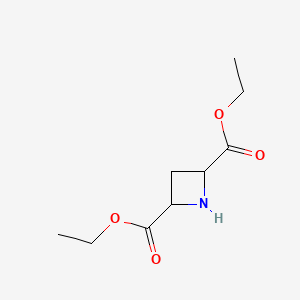
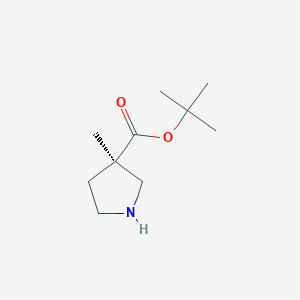
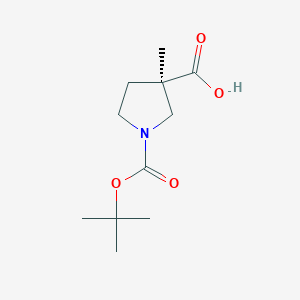
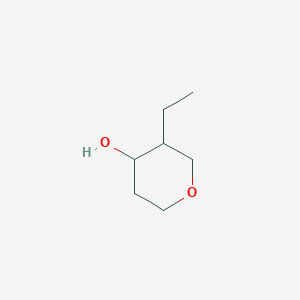
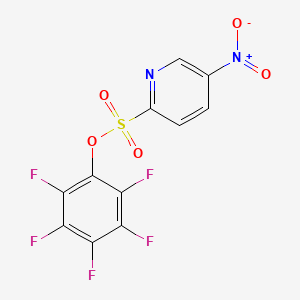
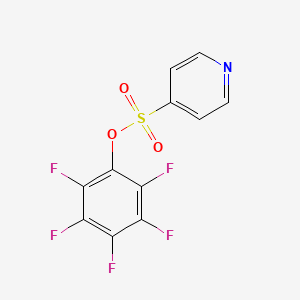

![[(1S,2R)-2-methoxycyclobutyl]azanium;chloride](/img/structure/B8184389.png)
